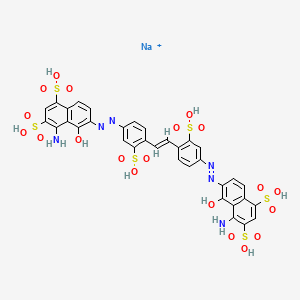
1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- is an organic compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
The synthesis of 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- typically involves several steps. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the propanol and amino groups. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and propanolamines. Compared to these compounds, 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)- is unique due to its specific structural features, which can result in different chemical reactivity and biological activity. Some similar compounds include:
- 2-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-
- 1-Butanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-
- Benzofuran-2-carboxylic acid derivatives .
This detailed overview provides a comprehensive understanding of 1-Propanol, 3-((2-ethyl-3-benzofuranyl)methylamino)-, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93432-89-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[(2-ethyl-1-benzofuran-3-yl)-methylamino]propan-1-ol |
InChI |
InChI=1S/C14H19NO2/c1-3-12-14(15(2)9-6-10-16)11-7-4-5-8-13(11)17-12/h4-5,7-8,16H,3,6,9-10H2,1-2H3 |
InChI Key |
VVHRIXQVAWOFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)N(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


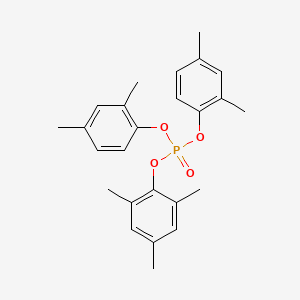
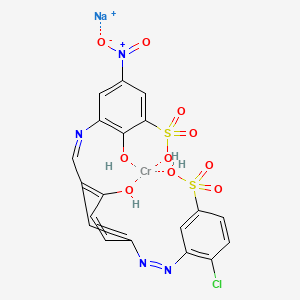
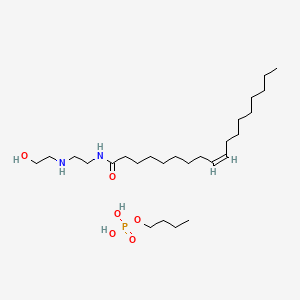
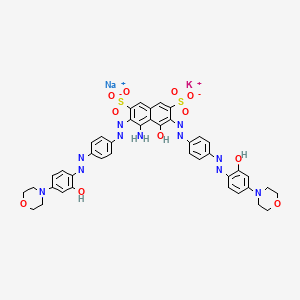
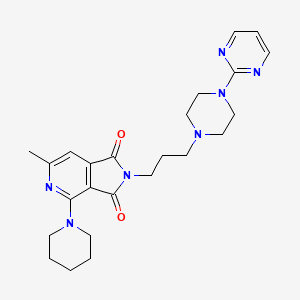
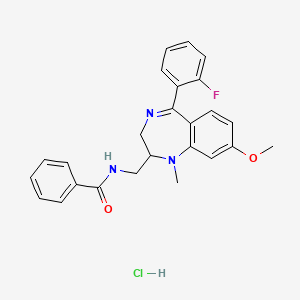
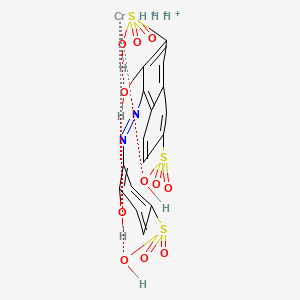
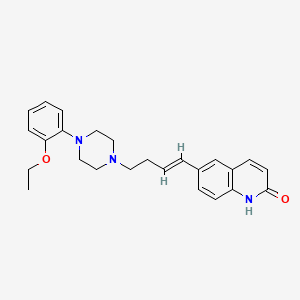
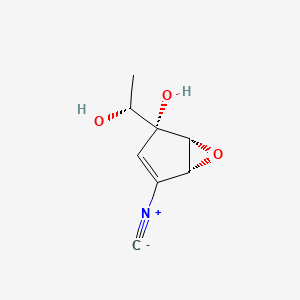
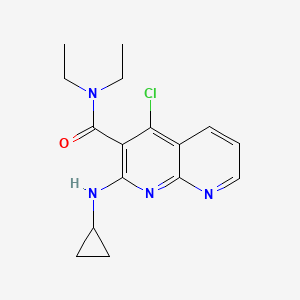
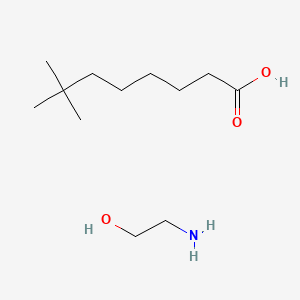

![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
